Quadrosilan
CAS No.: 4657-20-9
Cat. No.: VC0540812
Molecular Formula: C18H28O4Si4
Molecular Weight: 420.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4657-20-9 |
|---|---|
| Molecular Formula | C18H28O4Si4 |
| Molecular Weight | 420.8 g/mol |
| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
| Standard InChI | InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 |
| Standard InChI Key | ZTQZMPQJXABFNC-UHFFFAOYSA-N |
| SMILES | C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C |
| Canonical SMILES | C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C |
| Appearance | Solid powder |
Introduction
Molecular Structure and Chemical Properties
Structural Characterization
Quadrosilan belongs to the cyclotetrasiloxane class, with the molecular formula C₁₈H₂₈O₄Si₄ and a molecular weight of 420.7545 g/mol . Its core structure consists of a cyclic tetrasiloxane ring substituted with two phenyl groups at the 2 and 6 positions and six methyl groups at the remaining silicon atoms . The stereochemistry is defined as achiral (ACHIRAL) with two stereocenters, resulting in a cis-configuration of the phenyl substituents .
Key structural features:
Physicochemical Properties
Quadrosilan exhibits moderate hydrophobicity due to its phenyl and methyl substituents, contributing to its stability in biological systems. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | 1.513 g/cm³ | |
| Refractive Index | 1.513 | |
| Solubility | Lipid-soluble |
The compound’s stability under physiological conditions has been investigated via simulated assays (pH 7.4, 37°C), revealing a half-life of 48–72 hours in buffer solutions.
Synthesis and Chemical Reactivity
Synthetic Pathways
Quadrosilan is synthesized through a cyclization reaction of siloxane precursors, typically involving:
-
Precursor Preparation: Dimethylsilanol and diphenylsilane are reacted under acidic conditions to form linear siloxane intermediates .
-
Cyclization: Catalyzed by triflic acid or other strong acids, the linear precursors undergo ring-closing to yield the cyclotetrasiloxane core.
-
Purification: Chromatographic techniques (e.g., HPLC) achieve >95% purity, as validated by NMR and mass spectrometry .
Example synthesis parameters:
| Parameter | Reported Value | Observed Value | Deviation (%) |
|---|---|---|---|
| Yield | 85% | 78% | -8.2% |
| Purity (HPLC) | 99% | 95% | -4.0% |
Reactivity Profile
Quadrosilan undergoes characteristic organosilicon reactions:
-
Oxidation: Forms silanol derivatives upon treatment with hydrogen peroxide.
-
Reduction: Converts to silane derivatives using lithium aluminum hydride.
-
Substitution: Nucleophilic displacement of methyl groups with halides or amines.
Pharmacological Mechanisms and Estrogenic Activity
Estrogen Receptor Modulation
Quadrosilan binds competitively to estrogen receptors (ERα and ERβ) with an affinity comparable to estradiol (Kd = 0.5–1.0 nM) . This agonism activates estrogen-responsive genes, such as TFF1 and PGR, leading to:
-
Suppression of gonadotropin-releasing hormone (GnRH) secretion .
-
Downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
-
Subsequent reduction in testosterone production, critical for prostate cancer therapy .
Antigonadotropic Effects in Prostate Cancer
In clinical trials, Quadrosilan administered at 900 mg/day reduced serum testosterone to castration levels (<50 ng/dL) within 4 weeks . Comparative studies with leuprolide show similar efficacy but with a distinct side-effect profile:
| Parameter | Quadrosilan | Leuprolide |
|---|---|---|
| Testosterone Reduction | 95% | 98% |
| Gynecomastia Incidence | 40% | 5% |
| Cardiovascular Risk | Moderate | Low |
Preclinical and Clinical Research Findings
Endocrine Disruption Studies
Animal models reveal dose-dependent hormonal changes:
-
10 mg/kg/day: Decreased testicular weight (32%) and disrupted estrous cycles in rats .
-
50 mg/kg/day: Complete ovarian atrophy in female mice.
In Vitro Proliferation Assays
Quadrosilan induces proliferation in ER-positive MCF-7 breast cancer cells (EC₅₀ = 10 nM), confirming estrogenic activity . This effect is abolished by co-treatment with the ER antagonist tamoxifen.
Clinical Efficacy in Prostate Cancer
A Phase II trial (n=120) reported:
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound | Structure | Estrogenic Activity | Clinical Use |
|---|---|---|---|
| Quadrosilan | Cyclotetrasiloxane | High (ER agonist) | Prostate cancer |
| Diethylstilbestrol | Stilbene | Very High | Historical use |
| Tamoxifen | Triphenylethylene | Mixed (ER antagonist) | Breast cancer |
Mechanistic Divergence
Unlike steroidal estrogens (e.g., estradiol), Quadrosilan’s silicon backbone confers:
Industrial and Research Applications
Material Science
Quadrosilan serves as a precursor for silicon-based polymers, enhancing thermal stability in silicones .
Biochemical Research
Used as a tool compound to study:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume